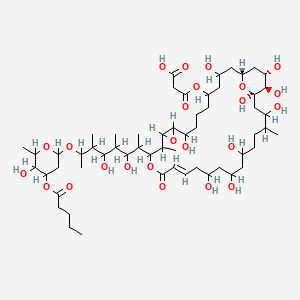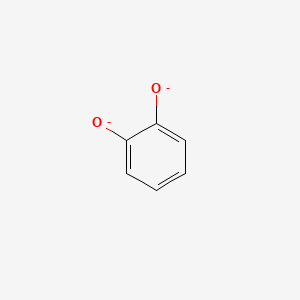
Catecholate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Catecholate(2-) is a phenolate anion that is the conjugate base of catecholate(1-). It has a role as a plant metabolite. It is a conjugate base of a catecholate(1-).
Scientific Research Applications
Metal-Catecholate Interactions in Biological Systems
Metal-catecholate interactions play a significant role in various biological systems, including metal ion internalization and biomaterial synthesis. The study by Sever and Wilker (2004) provides a systematic investigation of metal-catecholate and metal-tironate complexes, offering insights into their ultraviolet-visible absorption spectra. This research is fundamental in understanding and characterizing biological metal-catecholate systems (Sever & Wilker, 2004).
Structural Aspects of Catecholate Ligands
Brown (2012) analyzed the structural data of compounds with catecholates and 2-amidophenoxides, revealing significant changes in the ligands' structure based on their oxidation state. This study provides a metrical oxidation state (MOS) framework to understand the apparent oxidation state of the ligand based on its bond lengths (Brown, 2012).
Catecholates in 3D Metal Frameworks
Nguyen et al. (2015) synthesized three-dimensional metal catecholates (M-CATs) and studied their structures and properties, including ultrahigh proton conductivity. This research opens up potential applications in energy storage and conversion (Nguyen et al., 2015).
Catecholates in Oxidation and DNA Damage
Lebedev et al. (2007) investigated the effects of Group II metal cations on catecholate oxidation. The study highlights the role of catecholates in oxidation processes and their potential implications in biological systems (Lebedev et al., 2007).
Catecholates in Solar Cell Applications
Liu et al. (2011) explored the growth and organization of a catecholate monolayer on the anatase (101) surface, providing valuable insights for dye-sensitized solar cells and photocatalytic materials (Liu et al., 2011).
properties
Molecular Formula |
C6H4O2-2 |
|---|---|
Molecular Weight |
108.09 g/mol |
IUPAC Name |
benzene-1,2-diolate |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/p-2 |
InChI Key |
YCIMNLLNPGFGHC-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)[O-])[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)[O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





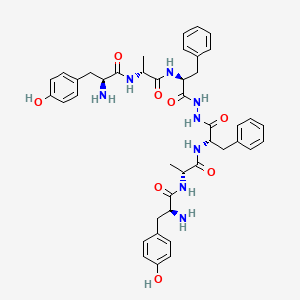
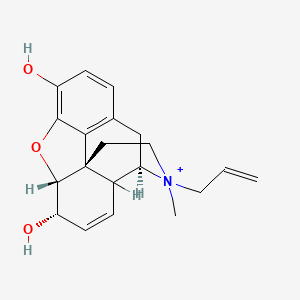
![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1240350.png)
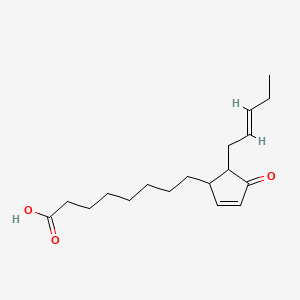
![3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B1240353.png)
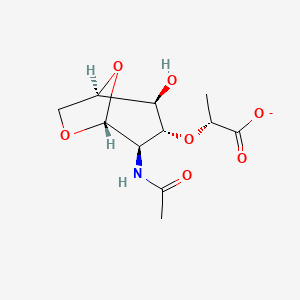
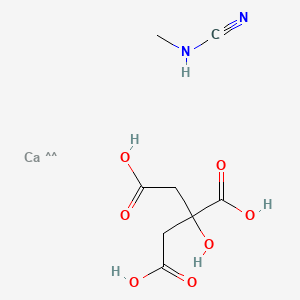
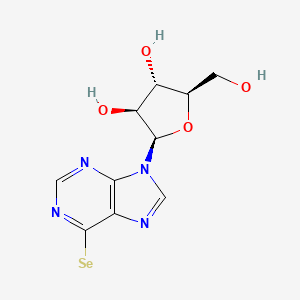


![2-hydroxy-3-{5-hydroxy-8-[(3E)-4-[8'-hydroxy-6'-(1-hydroxy-3-{11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl}butyl)-7'-methylidene-hexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl]but-3-en-2-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid](/img/structure/B1240365.png)
